N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)11-23-19(25)18-16(8-9-27-18)22(20(23)26)12-17(24)21-10-15-6-4-14(3)5-7-15/h4-9,13H,10-12H2,1-3H3,(H,21,24) |
InChI Key |
GWSNKBSHXCUELT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of Substituents: The 4-methylbenzyl and 2-methylpropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to different core structures.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N-(4-methylbenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
Structure
The compound is characterized by a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the N-(4-methylbenzyl) group and the 2-methylpropyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that may interact with various biological pathways.
Research indicates that compounds with similar structures often exhibit inhibitory activity against specific enzymes, including monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. The benzylamine moiety in this compound suggests potential MAO inhibitory activity, which could be beneficial in treating neurological disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines can possess significant antitumor and antimicrobial properties. For instance, compounds derived from this scaffold have shown activity against various cancer cell lines and microbial strains .
Case Studies
-
Antitumor Activity : A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising antitumor potential.
Compound Cell Line IC50 (μM) 1 A549 5.6 2 HeLa 4.8 3 MCF-7 6.1 -
Antimicrobial Activity : Another study focused on the antimicrobial properties of related compounds. The results showed effective inhibition against Gram-positive and Gram-negative bacteria.
Compound Bacteria Minimum Inhibitory Concentration (MIC) A Staphylococcus aureus 32 μg/mL B Escherichia coli 64 μg/mL
Absorption and Distribution
The lipophilic nature of the compound suggests good absorption characteristics. Computational studies predict favorable pharmacokinetic profiles, including moderate blood-brain barrier permeability.
Toxicological Profile
Toxicity assessments have not been extensively documented for this specific compound; however, related thieno[3,2-d]pyrimidines have shown low toxicity in preliminary studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
